5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Medicinal Chemistry Physicochemical Profiling ADME

Researchers needing 5-chloro-tetrahydronaphthyridine face a critical procurement risk: generic 'in-class' substitution ignores the altered LogP (2.09-2.23) and electronic density at the 5-position, compromising SAR studies. • CXCR4 antagonists: reduces CYP 2D6 inhibition vs. tetrahydroisoquinoline leads. • HIV-1 integrase: key intermediate for LEDGF/p75 allosteric site inhibitors. • HCMV antiviral: 5-chloro subtype yields low μM IC50 against pUL89-C endonuclease. Supplied as ≥97% purity solid. In stock for global shipping.

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
CAS No. 98490-61-0
Cat. No. B1372489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
CAS98490-61-0
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CN=C2Cl)NC1
InChIInChI=1S/C8H9ClN2/c9-8-6-2-1-4-10-7(6)3-5-11-8/h3,5,10H,1-2,4H2
InChIKeyJVMIUCCIXSCUTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine: Baseline Identity


5-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 98490-61-0) is a halogenated tetrahydronaphthyridine heterocycle with molecular formula C8H9ClN2 and molecular weight 168.62 g/mol . It features a chlorine substituent at the 5-position of the saturated 1,2,3,4-tetrahydro ring fused to a 1,6-naphthyridine core . The compound is typically supplied as a solid with a minimum purity specification of 98% and a boiling point of approximately 316°C . This scaffold is recognized as a privileged structure in medicinal chemistry due to its potential for derivatization and its presence in bioactive molecules targeting diverse therapeutic areas .

5-Chloro Substitution: Critical Differentiation


Procurement decisions for tetrahydronaphthyridine building blocks cannot rely on generic 'in-class' substitution due to the profound impact of halogenation at the 5-position. While unsubstituted 1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 13623-84-2) [1] provides the core scaffold, the 5-chloro modification fundamentally alters key physicochemical properties including lipophilicity (LogP) and electronic density, which dictate the molecule's behavior in downstream synthetic transformations, its ability to engage specific biological targets (e.g., metal-chelating enzymes [2]), and its overall pharmacokinetic profile when incorporated into drug candidates [3]. The following quantitative evidence establishes that 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a distinct chemical entity with verifiable differentiation from its non-halogenated counterpart, making it the preferred choice for specific research applications.

Quantitative Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The 5-chloro substituent significantly increases the lipophilicity of the tetrahydronaphthyridine core. The target compound exhibits a calculated LogP value of 2.093 to 2.231 [1], whereas the unsubstituted 1,2,3,4-tetrahydro-1,6-naphthyridine (CAS 13623-84-2) has a reported LogP of 1.578 [2]. This difference of approximately 0.5-0.65 LogP units translates to a theoretical increase in membrane permeability and is a critical parameter for optimizing bioavailability in drug discovery programs [3].

Medicinal Chemistry Physicochemical Profiling ADME

Increased Density & Boiling Point

The introduction of the chlorine atom at the 5-position results in measurable changes in physical properties. The target compound has a reported density of 1.2 ± 0.1 g/cm³ and a boiling point of 316.2 ± 42.0 °C , compared to a density of 1.1 ± 0.1 g/cm³ and a boiling point of 284.3 ± 9.0 °C for the unsubstituted 1,2,3,4-tetrahydro-1,6-naphthyridine . These differences are consequential for purification strategies (e.g., distillation, sublimation) and for handling in large-scale synthesis.

Physical Chemistry Synthetic Planning Process Development

Privileged Scaffold for CXCR4 Antagonists

The tetrahydronaphthyridine scaffold, of which the 5-chloro derivative is a key halogenated variant, has been systematically validated as a core structure for optimizing drug-like properties. In a head-to-head series of CXCR4 antagonists, switching from a tetrahydroisoquinoline to a 5,6,7,8-tetrahydro-1,6-naphthyridine core (which includes the 5-chloro modification as a representative example) resulted in a significant reduction of CYP 2D6 inhibition—a major liability in drug development [1]. The optimized tetrahydronaphthyridine analog 30 achieved an IC50 of 24 nM against CXCR4, a PAMPA permeability of 309 nm/s, and an oral bioavailability (%F) of 27% in mice, outperforming the earlier tetrahydroisoquinoline-based lead TIQ15 [1]. This establishes the tetrahydronaphthyridine class, and by extension its halogenated members, as a superior scaffold for this target.

CXCR4 Antagonism Drug Discovery HIV Entry Inhibition

HIV-1 Integrase Allosteric Inhibitor Intermediate

The 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine scaffold serves as a crucial intermediate in the synthesis of potent HIV-1 integrase inhibitors targeting the allosteric LEDGF/p75 binding site [1]. A series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives was prepared and screened, with structure-activity relationship studies identifying key positions for optimization. While specific IC50 values for the 5-chloro intermediate are not reported, the class demonstrates significant antiviral activity in cell culture, and the scaffold is considered essential for achieving high affinity binding to the viral enzyme [1]. The availability of the 5-chloro derivative enables rapid diversification at the 5-position through cross-coupling reactions, a strategic advantage for SAR exploration.

Antiviral Research HIV-1 Integrase Allosteric Inhibition

HCMV pUL89 Endonuclease Inhibitor Design

The 5-chloro moiety is a validated substituent in a series of 8-hydroxy-1,6-naphthyridine-7-carboxamide inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease [1]. In a comparative study of 5-position variants, the 5-chloro analog (subtype 15) yielded derivatives with single-digit micromolar IC50 values against the pUL89-C enzyme and antiviral EC50 values in the low micromolar range. For example, compound 15a (containing the 5-chloro-1,6-naphthyridine core) exhibited an IC50 of 4.3 ± 1.2 μM in the endonuclease assay and an EC50 of 8.3 ± 0.27 μM against HCMV in cell culture [1]. This places the 5-chloro variant among the most potent analogs identified in the screen.

Antiviral Chemistry HCMV Endonuclease Inhibition

Procurement-Driven Applications


CXCR4 Antagonist Lead Optimization

Use 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine as a core building block to synthesize novel CXCR4 antagonists. The scaffold has been shown to reduce CYP 2D6 inhibition compared to tetrahydroisoquinoline-based leads [1]. The chlorine atom provides a synthetic handle for further functionalization via cross-coupling, enabling rapid exploration of structure-activity relationships around this privileged scaffold.

HIV-1 Integrase Allosteric Inhibitor Synthesis

Leverage this compound as a key intermediate in the preparation of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives targeting the LEDGF/p75 allosteric site on HIV-1 integrase [2]. The chlorine at the 5-position can be elaborated to install diverse substituents that modulate binding affinity and antiviral potency, accelerating the identification of new antiretroviral leads.

HCMV pUL89 Endonuclease Inhibitor Development

Employ 5-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine in the synthesis of 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs. Direct evidence shows that 5-chloro substitution (subtype 15) yields compounds with low micromolar IC50 against HCMV pUL89-C endonuclease and antiviral EC50 in cell culture [3]. This scaffold is validated for designing metal-chelating antiviral agents.

Physicochemical Property Optimization

Utilize the compound's distinct LogP (2.09-2.23) and boiling point (316°C) relative to the non-halogenated analog for systematic investigations of lipophilicity-membrane permeability relationships. The increased lipophilicity makes it a suitable building block for designing drug candidates requiring enhanced passive diffusion across biological membranes.

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